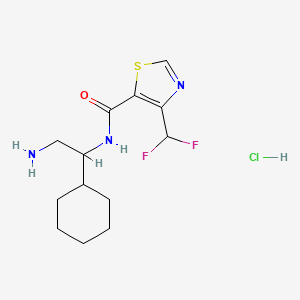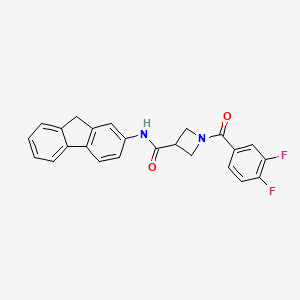![molecular formula C15H12F3NO4S B2518429 N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine CAS No. 337921-88-7](/img/structure/B2518429.png)
N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine, commonly known as PTG, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. PTG is a glycine derivative and has been studied for its ability to modulate various physiological processes.
Scientific Research Applications
Environmental Behavior and Detection
N-(phenylsulfonyl)-glycine (PSG) has been studied for its behavior in environmental settings, particularly in municipal sewage treatment plants. Research by Krause and Schöler (2000) investigated the fate of PSG and phenacetin in a sewage treatment plant, revealing the transformation of PSG into various degradation products, including N-(phenylsulfonyl)-sarcosine (PSS). This study highlighted the microbial methylation of PSG, suggesting its environmental persistence and transformation capability. Further environmental studies by the same authors identified glycine-N-(phenylsulfonyl) (GPS) as a previously unknown contaminant in sewage and surface waters, emphasizing the need for its detection and monitoring due to its potential environmental impact (Krause & Schöler, 2000; Krause, Schöler, & Heberer, 2000).
Chemical Synthesis and Applications
The compound's utility extends into synthetic chemistry, where it serves as a building block in various chemical transformations. Penso et al. (2003) demonstrated the N-chemoselective arylsulfonylation of tyrosine and (4-hydroxyphenyl)glycine methyl esters, highlighting its use in modifying amino acids without protecting the phenolic hydroxy group, which is crucial for synthesizing pharmaceuticals and biologically active compounds (Penso, Albanese, Landini, Lupi, & Tricarico, 2003).
Nagaoka et al. (2020) explored the asymmetric synthesis of amino acids through Michael addition reactions of chiral glycine Schiff base Ni(II)-complex with 1-(1-phenylsulfonyl)benzene. This research underlines the compound's significance in developing new synthetic methodologies for producing chiral amino acids, which are valuable in medicinal chemistry and drug design (Nagaoka, Mei, Guo, Han, Konno, Moriwaki, & Soloshonok, 2020).
Crystal Engineering and Ligand Design
Research into the structural and ligand applications of derivatives of N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine showcases its utility in crystal engineering. Ma et al. (2008) reported on novel flexible multidentate ligands for crystal engineering, synthesizing complexes with unique properties and highlighting the potential of such compounds in developing new materials with specialized functions (Ma, Wang, Wang, Liu, Wu, Wang, Shi, & Peng, 2008).
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO4S/c16-15(17,18)11-5-4-6-12(9-11)19(10-14(20)21)24(22,23)13-7-2-1-3-8-13/h1-9H,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZLNHKNFJGXHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
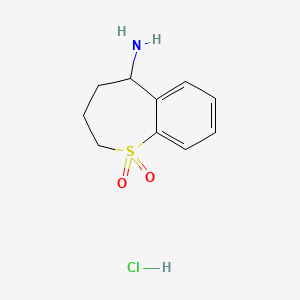
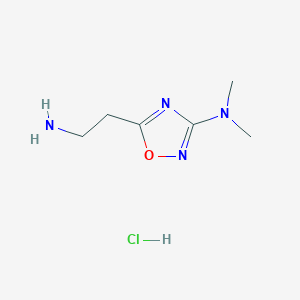
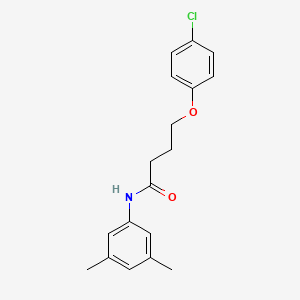



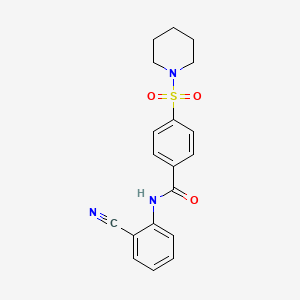
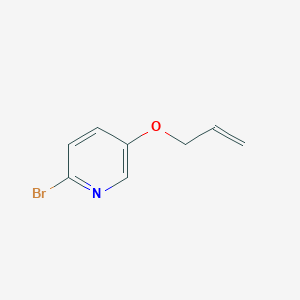
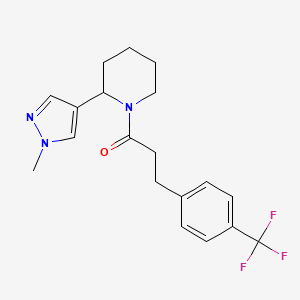
![6-(2-Chlorophenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2518358.png)
